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Compound of Interest

(1-Isopropyl-piperidin-4-ylmethyl)-
Compound Name:
methyl-amine

Cat. No.: B2635549

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine. This
disubstituted piperidine derivative is a compound of interest for researchers, scientists, and
professionals in the field of drug development due to the prevalence of the piperidine scaffold in
a wide array of pharmacologically active molecules. This document details its chemical identity,
predicted physicochemical properties, and outlines a robust synthetic methodology.
Furthermore, it explores the compound's chemical reactivity and discusses its potential as a
building block in medicinal chemistry.

Chemical Identity and Structure

(1-1sopropyl-piperidin-4-ylmethyl)-methyl-amine is a heterocyclic organic compound
featuring a piperidine ring N-substituted with an isopropyl group and a methylaminomethyl
substituent at the 4-position.

e IUPAC Name: N-methyl-1-(propan-2-yl)piperidin-4-yl)methanamine
e Synonyms: (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

e CAS Number: 876716-04-0[1]
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e Molecular Formula: C1oH22N2[1]
e Molecular Weight: 170.30 g/mol [1]
Structure:

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (1-lsopropyl-piperidin-4-
ylmethyl)-methyl-amine are not extensively available in the public domain. However, based
on its chemical structure and data for analogous piperidine derivatives, the following properties

can be predicted.

Property Predicted Value Notes
o Based on similar aliphatic

Appearance Colorless to pale yellow liquid )
amines.

Boiling Point Not available

Melting Point Not available

Density Not available
The presence of two amine

B Soluble in water and common functionalities suggests
Solubility i - .
organic solvents solubility in protic and polar

aprecipitatedic solvents.
Estimated for the secondary
and tertiary amine groups. The

pKa ~9.5-10.5 )
exact values would require
experimental determination.
Calculated based on the

LogP ~15-25 structure, indicating moderate

lipophilicity.
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Synthesis of (1-Isopropyl-piperidin-4-yimethyl)-
methyl-amine

The synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine can be efficiently
achieved through a reductive amination pathway. A plausible and robust method involves the
reaction of 1-isopropyl-4-piperidone with methylamine in the presence of a suitable reducing
agent.

Proposed Synthetic Pathway: Reductive Amination

This synthetic route is advantageous due to its typically high yields and operational simplicity.

G—Isopropyl—4—piperidonej
W‘
[Methylamine (CHSNHZD—» Reduction 61—IsopropyI—piperidin—4—y|methyl)—methyl—amina

Reducing Agent
(e.g., NaBH(OACc)3)

Click to download full resolution via product page

Caption: Proposed synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine via
reductive amination.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for reductive amination
of piperidones. Optimization of reaction conditions may be necessary to achieve the best
results.

Materials and Reagents:
o 1-Isopropyl-4-piperidone

» Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)
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e Sodium triacetoxyborohydride (NaBH(OAC)3)

¢ Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

o Acetic acid (glacial)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0Oa)

Procedure:

e Reaction Setup: To a solution of 1-isopropyl-4-piperidone (1.0 eq) in anhydrous
dichloromethane (DCM), add methylamine (1.5 - 2.0 eq).

» Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir the
reaction at room temperature for 1-2 hours to facilitate the formation of the intermediate
imine.

e Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium
triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature is maintained below
10 °C.

e Reaction Progression: Allow the reaction mixture to warm to room temperature and continue
stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated
agueous solution of sodium bicarbonate until gas evolution ceases.

» Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x
20 mL).

 Purification: Combine the organic layers, wash with brine, and dry over anhydrous
magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to
obtain the crude product.
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 Final Purification: The crude (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine can be
further purified by flash column chromatography on silica gel or by distillation under reduced
pressure.

Chemical Reactivity

The chemical reactivity of (1-lsopropyl-piperidin-4-ylmethyl)-methyl-amine is dictated by the
presence of a tertiary amine within the piperidine ring and a secondary amine in the side chain.

» Basicity and Salt Formation: Both nitrogen atoms are basic and will react with acids to form
the corresponding ammonium salts. This property is often utilized for purification and to
improve the aqueous solubility of the compound.

» N-Alkylation and N-Acylation of the Secondary Amine: The secondary amine in the side
chain is a primary site for further functionalization. It can readily undergo N-alkylation with
alkyl halides or N-acylation with acyl chlorides or anhydrides to introduce a variety of
substituents.[2]

o Oxidation: The tertiary amine of the piperidine ring can be oxidized to the corresponding N-
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Caption: Potential chemical reactions of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine.

Potential Applications in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast
number of approved drugs and clinical candidates.[3] Its derivatives have shown a wide range
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of pharmacological activities, including but not limited to, CNS agents, antihistamines, and
analgesics.[4]

The structural features of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine, specifically the
N-isopropyl group and the exocyclic methylaminomethyl side chain, provide opportunities for
the synthesis of compound libraries for screening against various biological targets. The
secondary amine serves as a versatile handle for introducing diverse chemical functionalities,
allowing for the fine-tuning of physicochemical and pharmacological properties in the pursuit of
novel therapeutic agents.[2] The N-isopropyl group can influence the compound's lipophilicity
and metabolic stability.

Spectral Data (Predicted)

While experimental spectra are not readily available, the following are predicted key features
for the characterization of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine.

'H NMR: The spectrum would be expected to show a doublet for the methyl groups of the
isopropyl substituent, a multiplet for the isopropyl methine proton, and signals corresponding
to the protons of the piperidine ring and the methylaminomethyl side chain.

e 13C NMR: The spectrum would display distinct signals for the ten carbon atoms in the
molecule, including those of the isopropyl group, the piperidine ring, and the
methylaminomethyl side chain.

o Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the
molecular ion peak (M*) at m/z 170, along with characteristic fragmentation patterns
resulting from the loss of alkyl groups.

o Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H
stretching vibrations for the secondary amine, C-H stretching vibrations for the alkyl groups,
and C-N stretching vibrations.

Safety and Handling

Detailed toxicological data for (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine are not
available. As with all amine-containing compounds, it should be handled with appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work
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should be conducted in a well-ventilated fume hood. The compound is expected to be a skin
and eye irritant and may be harmful if ingested or inhaled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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